Fmoc-Tic-OH chemical structure and molecular weight
Fmoc-Tic-OH chemical structure and molecular weight
An In-depth Technical Guide to Fmoc-Tic-OH: Structure, Properties, and Application in Peptide Synthesis
Introduction
Fmoc-Tic-OH, with the IUPAC name (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, is a pivotal building block in modern peptide chemistry.[1] As a derivative of the constrained non-proteinogenic amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), it is instrumental in the synthesis of peptidomimetics and structurally constrained peptides. The incorporation of the Tic residue, facilitated by Fmoc-Tic-OH, imparts rigidity to the peptide backbone. This conformational constraint can protect susceptible peptide bonds from enzymatic degradation, thereby enhancing the peptide's biological half-life. Furthermore, the fixed conformation can lead to more potent and specific binding interactions with biological targets. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward use in standard solid-phase peptide synthesis (SPPS) protocols.[2]
Chemical Structure and Properties
The chemical identity and physical characteristics of Fmoc-Tic-OH are summarized below. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value |
| IUPAC Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[1] |
| Synonyms | Fmoc-L-Tic-OH, (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1][3] |
| CAS Number | 136030-33-6 |
| Molecular Formula | C₂₅H₂₁NO₄ |
| Molecular Weight | 399.44 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 146-149 °C[3] |
| Optical Activity | [α]20/D +26.0 ± 3.0°, c = 1% in methanol |
| Storage Temperature | 2-8°C[3] |
Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tic-OH is primarily utilized as a standard building block for the introduction of Tic residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis.[4] SPPS allows for the efficient, stepwise assembly of a peptide chain anchored to an insoluble resin support. The Fmoc group protects the Nα-amino group of the amino acid and is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638).[5]
Experimental Protocol: General Fmoc-SPPS Cycle
The following is a detailed methodology for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Tic-OH, into a growing peptide chain on a solid support.
1. Resin Selection and Preparation:
-
Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink Amide resin is appropriate.[6][7]
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour to ensure that the reactive sites within the polymer matrix are accessible.[7][8]
2. Nα-Fmoc Deprotection:
-
The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed to expose a free amine for the next coupling step.
-
Procedure: The resin is treated with a 20% (v/v) solution of piperidine in DMF.[7] This treatment is typically performed for 5-10 minutes and may be repeated once to ensure complete deprotection.[5]
-
Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[7]
3. Amino Acid Activation and Coupling:
-
The carboxylic acid of the incoming Fmoc-amino acid (e.g., Fmoc-Tic-OH) must be activated to facilitate the formation of a peptide bond with the free amine on the resin.
-
Activation: A solution of the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) is prepared in DMF. A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added along with a base, commonly N,N-diisopropylethylamine (DIEA).[7][8]
-
Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation to ensure completion.[6] For sterically hindered amino acids like Tic, extended coupling times or the use of stronger coupling agents may be necessary.[5]
-
Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the complete consumption of free amines.[8]
4. Iteration and Chain Elongation:
-
The deprotection and coupling steps (2 and 3) are repeated for each subsequent amino acid in the desired peptide sequence.[6]
5. Final Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions. The exact composition of the cocktail depends on the amino acids present in the sequence.[8]
-
Recovery: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized for purification, typically by reverse-phase HPLC.
Workflow Visualization
The cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis is illustrated in the following diagram.
Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- 1. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. Fmoc-Tic-OH Novabiochem® | 136030-33-6 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
